Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene and furan intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts, boron reagents, and base in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine and nitric acid .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene and furan rings can interact with biological macromolecules, potentially inhibiting or modulating their activity . The benzoate ester group may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Furan Derivatives: Furan-containing compounds are known for their biological activities and are used in drug development.
Uniqueness
Methyl 4-(((5-(thiophen-3-yl)furan-2-yl)methyl)carbamoyl)benzoate is unique due to its combination of thiophene, furan, and benzoate ester groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in multiple fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 4-[(5-thiophen-3-ylfuran-2-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-10-15-6-7-16(23-15)14-8-9-24-11-14/h2-9,11H,10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERNFILDRQEOSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.